molecular formula C19H23ClN2O4S B2567649 Methyl 6-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215854-22-0

Methyl 6-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2567649
CAS No.: 1215854-22-0
M. Wt: 410.91
InChI Key: HYCVXCRNOQPQTQ-UHFFFAOYSA-N
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Description

Methyl 6-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic derivative of the tetrahydrothieno[2,3-c]pyridine scaffold, a bicyclic heterocyclic structure with demonstrated pharmacological relevance. This compound features a 6-ethyl substitution on the tetrahydrothienopyridine core, a 4-methoxybenzamido group at position 2, and a methyl ester at position 2. The hydrochloride salt enhances its solubility for biological testing. The tetrahydrothieno[2,3-c]pyridine core is frequently modified with substituents to optimize pharmacokinetic and pharmacodynamic properties, as seen in related compounds .

Properties

IUPAC Name

methyl 6-ethyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S.ClH/c1-4-21-10-9-14-15(11-21)26-18(16(14)19(23)25-3)20-17(22)12-5-7-13(24-2)8-6-12;/h5-8H,4,9-11H2,1-3H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCVXCRNOQPQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound belonging to the class of thieno[2,3-c]pyridine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and oncology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₃S·HCl
  • Molecular Weight : Approximately 367.00 g/mol

Research indicates that this compound exhibits biological activity primarily through modulation of neurotransmitter systems and potential inhibition of specific tumor cell lines. The mechanism appears to involve:

  • Neurotransmitter Modulation : The compound may influence serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.
  • Antitumor Activity : Preliminary studies suggest that it could inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Antitumor Effects

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.5
A549 (Lung Cancer)12.0
HeLa (Cervical Cancer)18.3

These results indicate a promising potential for this compound as an anticancer agent.

Neuropharmacological Activity

In neuropharmacological studies, the compound has shown efficacy in modulating behavior in rodent models of anxiety and depression. The following effects were noted:

  • Anxiolytic Effects : Reduction in anxiety-like behavior in elevated plus-maze tests.
  • Antidepressant Effects : Significant decrease in immobility time in the forced swim test.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anxiety Disorders :
    • Objective : To evaluate the anxiolytic effect in a rat model.
    • Method : Administration of varying doses led to a dose-dependent reduction in anxiety behaviors.
    • Findings : The highest dose (10 mg/kg) significantly reduced anxiety levels compared to control.
  • Case Study on Cancer Treatment :
    • Objective : To assess the cytotoxic effects on breast cancer cells.
    • Method : MCF-7 cells were treated with different concentrations.
    • Findings : Notable apoptosis was observed at concentrations above 10 µM.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related tetrahydrothieno[2,3-c]pyridine derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.

Structural Analogues and Substituent Variations

Key structural differences among analogs lie in the substituents at positions 2, 3, and 6 of the tetrahydrothieno[2,3-c]pyridine core:

Compound Name R2 R3 R6 Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Methoxybenzamido Methyl ester Ethyl C20H23ClN2O4S 422.92 (calculated)
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride 3,4-Dimethoxybenzamido Ethyl ester Benzyl C25H27ClN2O5S 527.01 (calculated)
6–(4-Chlorobenzoyl)-2–(3-(trifluoromethyl)benzoyl)thiourea-tetrahydrothieno[2,3-c]pyridine-3-carboxamide 3-(Trifluoromethyl)benzoylthiourea Carboxamide 4-Chlorobenzoyl C25H21F3N4O3S2 547.11 (HRMS)
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Amino Ethyl ester Benzyl C17H20N2O2S 316.42

Notes:

  • The 4-methoxybenzamido group at R2 introduces electron-donating properties, contrasting with the electron-withdrawing 3,4-dimethoxybenzamido or trifluoromethylbenzoyl groups in analogs .

Q & A

Basic: What synthetic strategies are commonly employed to prepare this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[2,3-c]pyridine core. A representative route includes:

Amide Coupling : React 6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamido intermediate .

Methylation : Treat the intermediate with methyl iodide under basic conditions to esterify the carboxylic acid group .

Salt Formation : Convert the final product to the hydrochloride salt using HCl in a polar solvent (e.g., ethanol) to improve stability and solubility .
Key Considerations : Optimize reaction temperatures (60–80°C for amidation) and solvent choices (e.g., dichloromethane or DMF) to enhance yields (>70%) and purity .

Basic: What analytical techniques are critical for structural confirmation?

X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths, angles, and stereochemistry .

NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., 4-methoxybenzamido protons at δ 7.8–8.2 ppm) .

Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z ~465) and fragmentation patterns .

HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to address low yields in the amidation step?

Solvent Screening : Test polar aprotic solvents (DMF, THF) to improve reactant solubility and reduce side reactions. Evidence suggests DMF enhances reaction rates due to its high dielectric constant .

Catalyst Selection : Evaluate coupling agents like HATU or EDC/HOBt to increase efficiency .

Temperature Gradients : Perform reactions under reflux (80°C) to accelerate kinetics but monitor for thermal decomposition via TLC .

Stoichiometry Adjustments : Use a 1.2–1.5 molar excess of 4-methoxybenzoyl chloride to drive the reaction to completion .

Advanced: How to resolve discrepancies in biological activity data across different assays?

Solubility Profiling : Pre-dissolve the compound in DMSO (≤1% v/v) and dilute in assay buffers (e.g., PBS) to avoid precipitation artifacts. Hydrochloride salts improve aqueous solubility .

Assay Validation : Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays to distinguish direct target engagement from off-target effects .

Metabolite Screening : Use LC-MS to identify degradation products (e.g., ester hydrolysis) that may interfere with activity measurements .

Advanced: What computational methods predict the compound’s binding mode to biological targets?

Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the 4-methoxybenzamido group’s role in hydrogen bonding .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, particularly the tetrahydrothienopyridine core’s conformational flexibility .

QSAR Modeling : Corporate substituent electronic parameters (Hammett constants) to predict activity trends across analogs .

Advanced: How to address conflicting crystallographic data on the compound’s tautomeric forms?

Data Re-refinement : Re-process raw diffraction data using SHELXL with updated scattering factors and disorder modeling .

Complementary Techniques : Validate tautomerism via 1H^1H-15N^{15}N-HMBC NMR to detect protonation states at critical nitrogen sites .

Theoretical Calculations : Compare experimental bond lengths with DFT-optimized structures (e.g., Gaussian 16) to identify energetically favorable tautomers .

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